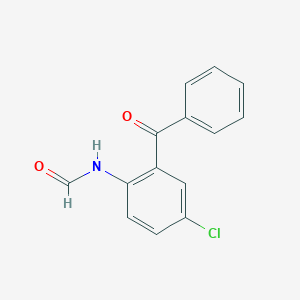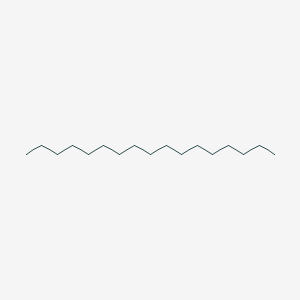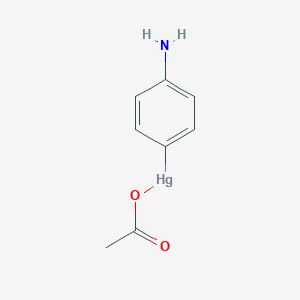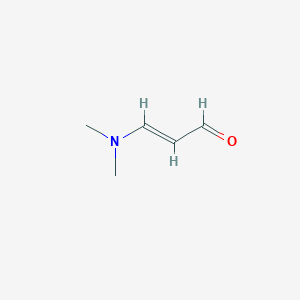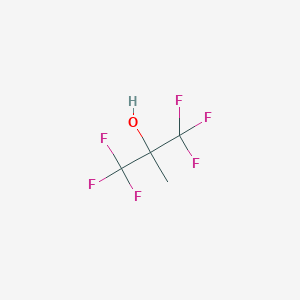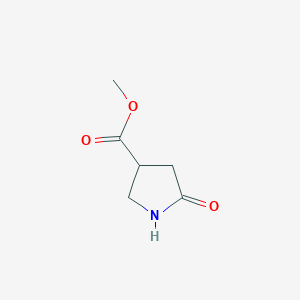
N,N'-Di-4-pyridinyl-methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dipyridin-4-ylmethanediamine is an organic compound with the molecular formula C11H12N4. It is characterized by two pyridine rings connected by a central methane group. This compound acts as a bidentate chelating ligand, meaning it can bind to a metal ion through two nitrogen atoms from its pyridine rings. This ability makes it valuable in coordination chemistry for the synthesis of metal complexes with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-dipyridin-4-ylmethanediamine can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminopyridine with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminopyridine and formaldehyde.
Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of N,N’-dipyridin-4-ylmethanediamine.
Industrial Production Methods
While specific industrial production methods for N,N’-dipyridin-4-ylmethanediamine are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-dipyridin-4-ylmethanediamine undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and lanthanides.
Substitution Reactions: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts like copper(II) chloride, nickel(II) nitrate, and lanthanide nitrates.
Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Coordination Complexes: Metal complexes with varying geometries and properties.
Substituted Derivatives: Compounds with different functional groups attached to the pyridine rings.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Aplicaciones Científicas De Investigación
N,N’-dipyridin-4-ylmethanediamine has diverse applications in scientific research:
Coordination Chemistry:
Supramolecular Chemistry: The compound participates in self-assembly processes to form supramolecular structures, useful in developing functional materials like porous materials for gas storage and sensors.
Organic Synthesis: It serves as a catalyst or ligand in various organic reactions.
Biomedical Research: Investigations into its interactions with biological molecules and potential therapeutic applications are ongoing.
Mecanismo De Acción
The mechanism by which N,N’-dipyridin-4-ylmethanediamine exerts its effects involves its ability to act as a bidentate chelating ligand. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or luminescence, depending on the metal ion and the coordination environment.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar chelating properties.
4,4’-Bipyridine: Another bidentate ligand with two pyridine rings but without the central methane group.
Uniqueness
N,N’-dipyridin-4-ylmethanediamine is unique due to its central methane group, which provides flexibility in the coordination geometry and enhances its ability to form stable complexes with a wide range of metal ions.
Propiedades
IUPAC Name |
N,N'-dipyridin-4-ylmethanediamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPBKQQLZGLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCNC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

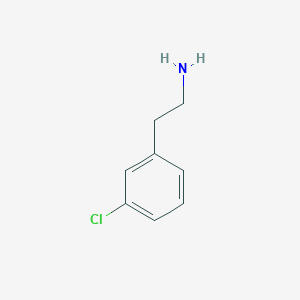
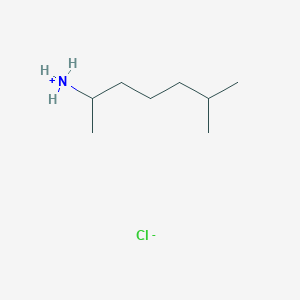
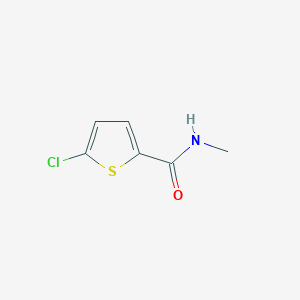
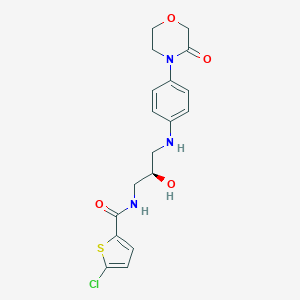
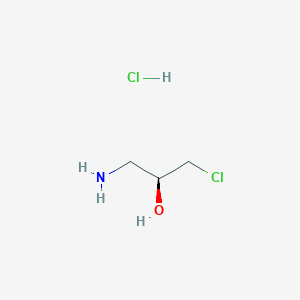
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)

